
L-Lysyl-L-histidyl-L-lysyl-L-lysylglycyl-L-isoleucyl-L-valyl-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysyl-L-histidyl-L-lysyl-L-lysylglycyl-L-isoleucyl-L-valyl-L-lysine is a peptide compound composed of multiple amino acids. This compound is of interest due to its potential biological activities and applications in various fields such as medicine, chemistry, and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-histidyl-L-lysyl-L-lysylglycyl-L-isoleucyl-L-valyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents such as HBTU or DIC.
Cleavage: Final removal of the peptide from the resin using a cleavage reagent like TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., E. coli) to produce the peptide through fermentation.
Análisis De Reacciones Químicas
Types of Reactions
L-Lysyl-L-histidyl-L-lysyl-L-lysylglycyl-L-isoleucyl-L-valyl-L-lysine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like hydrogen peroxide.
Reduction: Reaction with reducing agents such as DTT (dithiothreitol).
Substitution: Reaction with nucleophiles or electrophiles to modify specific amino acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Reduction: DTT, mild acidic or basic conditions.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific amino acid residues involved and the reaction conditions. For example, oxidation of histidine residues may lead to the formation of oxo-histidine.
Aplicaciones Científicas De Investigación
L-Lysyl-L-histidyl-L-lysyl-L-lysylglycyl-L-isoleucyl-L-valyl-L-lysine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications due to its biological activity, such as immunomodulation and anti-inflammatory effects.
Industry: Utilized in the development of peptide-based materials and products.
Mecanismo De Acción
The mechanism of action of L-Lysyl-L-histidyl-L-lysyl-L-lysylglycyl-L-isoleucyl-L-valyl-L-lysine involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific biological context and application.
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar biological activities.
L-Histidyl-L-lysine: A dipeptide with related properties.
Uniqueness
L-Lysyl-L-histidyl-L-lysyl-L-lysylglycyl-L-isoleucyl-L-valyl-L-lysine is unique due to its specific amino acid sequence, which imparts distinct biological activities and potential applications. Its longer peptide chain may offer enhanced stability and functionality compared to shorter peptides.
Propiedades
Número CAS |
923018-43-3 |
|---|---|
Fórmula molecular |
C43H80N14O9 |
Peso molecular |
937.2 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C43H80N14O9/c1-5-27(4)36(42(64)57-35(26(2)3)41(63)54-32(43(65)66)17-9-13-21-47)56-34(58)24-50-38(60)30(15-7-11-19-45)52-39(61)31(16-8-12-20-46)53-40(62)33(22-28-23-49-25-51-28)55-37(59)29(48)14-6-10-18-44/h23,25-27,29-33,35-36H,5-22,24,44-48H2,1-4H3,(H,49,51)(H,50,60)(H,52,61)(H,53,62)(H,54,63)(H,55,59)(H,56,58)(H,57,64)(H,65,66)/t27-,29-,30-,31-,32-,33-,35-,36-/m0/s1 |
Clave InChI |
HHVBFPUYNUXLRO-XMUGSSPRSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCCCN)N |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


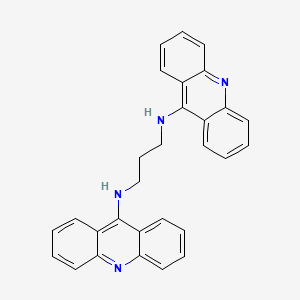
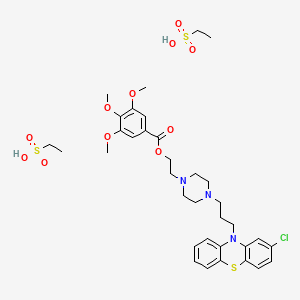
![1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14176566.png)
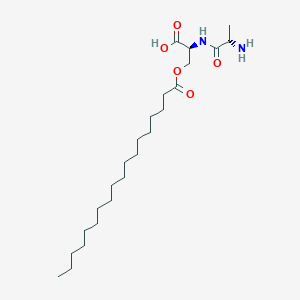
![5-(6-(2-Methoxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B14176573.png)
![9H-3-Thia-4,9,10a-triazacyclopenta[b]fluoren-10-one, 1,2-dihydro-](/img/structure/B14176578.png)
![2,8-Bis(phenylethynyl)-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione](/img/structure/B14176581.png)

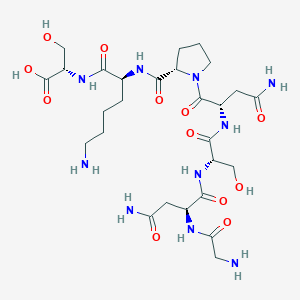
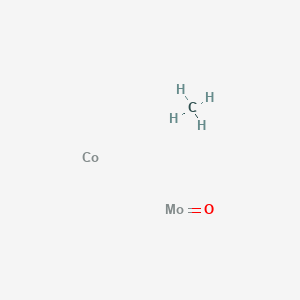
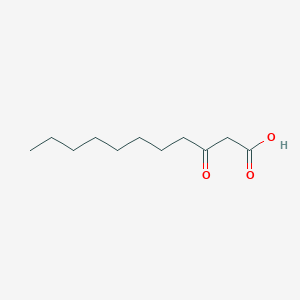
![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}sulfanyl)benzoate](/img/structure/B14176612.png)
![N-[1-methyl-3-(3-methylphenyl)-4-oxoquinolin-2-yl]butanamide](/img/structure/B14176616.png)
![6-(3,4-Dimethoxyphenyl)-4-(methylsulfanyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14176619.png)
